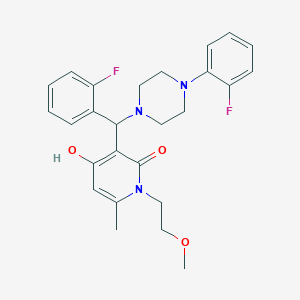

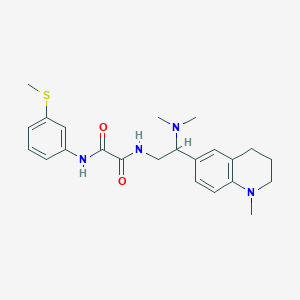

![molecular formula C7H14ClNS B2373360 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2137536-36-6](/img/structure/B2373360.png)

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNS and a molecular weight of 179.71. It is available in powder form .

Synthesis Analysis

The synthesis of 3-Thia-7-azabicyclo[3.3.1]nonane derivatives involves a double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This process is followed by a Wolff-Kishner decarbonylation of these bicyclic ketones to produce 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonanes .Molecular Structure Analysis

The molecular structure of this compound is complex, and it is common in many biologically significant indole-based natural products . The reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes leads to a mixture of two stereoisomeric secondary alcohols, which are epimers at C(9) .Chemical Reactions Analysis

The chemical reactions involving this compound are quite interesting. For instance, the reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes leads to a mixture of two stereoisomeric secondary alcohols, which are epimers at C(9) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its IUPAC name is 3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride . The InChI code is 1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Conformational Studies : 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride and its derivatives have been synthesized for various studies. For instance, new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were synthesized through a double Mannich cyclization process, leading to the discovery of compounds with active analgesic, antiarrhythmic, and antibacterial properties (Yu et al., 2006). Additionally, the molecular geometry of a major metabolite of a potent anti-arrhythmic drug, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, was determined by X-ray diffraction, showcasing its 3,7-dihetero bicyclic system (Hossain et al., 1996).

Pharmacological Properties

- Antiarrhythmic Properties : Research on the antiarrhythmic properties of this compound derivatives revealed significant findings. For example, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate demonstrated the ability to abolish sustained ventricular tachycardia in animal models, a property not observed with common antiarrhythmics like lidocaine (Thompson et al., 1987). This indicates a potential for developing new antiarrhythmic drugs based on this structure.

Analytical Techniques

- Determination in Biological Samples : A high-performance liquid chromatography (HPLC) method was developed for the simultaneous determination of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane and its sulfoxidation metabolite in plasma and urine. This analytical technique is crucial for understanding the pharmacokinetics and metabolism of the drug in biological systems (Chen et al., 1994).

Metabolic Studies

- Metabolism and Pharmacokinetics : The metabolism of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (BRB-I-28), a novel class Ib antiarrhythmic agent, was studied in vivo in dogs and rats, as well as in vitro with rat liver microsomal preparations. This research is critical for understanding the drug's metabolic pathways and the formation of its active or inactive metabolites (Chen et al., 1995).

Safety and Hazards

The safety information for 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 signal, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride are promising. The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

Mechanism of Action

Mode of Action

The mode of action of 3-Thia-7-azabicyclo[33It has been mentioned that derivatives of 3-thia-7-azabicyclo[331]nonanes have been used as antiarrhythmic agents . This suggests that these compounds may interact with ion channels or other targets involved in the regulation of heart rhythm. More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

Given its potential antiarrhythmic activity , it might be involved in the modulation of cardiac electrical activity

Result of Action

The molecular and cellular effects of 3-Thia-7-azabicyclo[33As mentioned earlier, derivatives of this compound have been used as antiarrhythmic agents , suggesting that they may have effects on cardiac cells and potentially stabilize heart rhythm. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Properties

IUPAC Name |

3-thia-7-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.ClH/c1-6-2-8-3-7(1)5-9-4-6;/h6-8H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIUOVYTTHUQMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1CSC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)

![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2373282.png)

![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)

![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)

![3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2373299.png)